molecular formula C7H10N2O B106859 2-Diazoniocyclohepten-1-olate CAS No. 18202-04-5

2-Diazoniocyclohepten-1-olate

Katalognummer B106859
CAS-Nummer: 18202-04-5
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: PXSXPHKAUSFFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazoniocyclohepten-1-olate, also known as DCH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a diazonium salt that is commonly used as a reagent in organic synthesis and as a precursor for the synthesis of various organic molecules.

Wirkmechanismus

The mechanism of action of 2-Diazoniocyclohepten-1-olate involves the formation of a diazonium ion, which can undergo various reactions with organic molecules. It can act as an electrophile, attacking nucleophilic sites on organic molecules, or it can undergo reduction to form a radical species. The reactivity of 2-Diazoniocyclohepten-1-olate can be modulated by changing the reaction conditions, such as pH and temperature.
Biochemical and Physiological Effects:
2-Diazoniocyclohepten-1-olate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. It has also been shown to have antitumor activity, inhibiting the growth of various cancer cell lines. However, the mechanism of action for these effects is not yet fully understood, and further research is needed to elucidate the biochemical and physiological effects of 2-Diazoniocyclohepten-1-olate.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Diazoniocyclohepten-1-olate in lab experiments is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for extended periods of time. Additionally, its reactivity can be modulated by changing reaction conditions, making it a versatile reagent for organic synthesis. However, one limitation of using 2-Diazoniocyclohepten-1-olate is its potential toxicity, particularly in high concentrations. Careful handling and disposal of the compound are necessary to ensure safety in the lab.

Zukünftige Richtungen

There are several future directions for the research of 2-Diazoniocyclohepten-1-olate. One area of interest is the development of new synthetic methods for the compound, which could improve yield and reduce waste. Additionally, further research is needed to elucidate the mechanism of action for the antimicrobial and antitumor activity of 2-Diazoniocyclohepten-1-olate. Finally, there is potential for the development of new applications for 2-Diazoniocyclohepten-1-olate, such as in the field of materials science or as a tool for chemical biology research.
Conclusion:
In conclusion, 2-Diazoniocyclohepten-1-olate is a versatile compound with numerous applications in the field of scientific research. Its stability and ease of synthesis make it a valuable reagent for organic synthesis, while its potential antimicrobial and antitumor activity make it an interesting target for further investigation. With continued research, 2-Diazoniocyclohepten-1-olate has the potential to make significant contributions to the fields of chemistry and biology.

Synthesemethoden

The synthesis of 2-Diazoniocyclohepten-1-olate involves the reaction of cycloheptene with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium bicarbonate to produce the final product. The yield of the synthesis is typically high, and the compound is stable under normal laboratory conditions.

Wissenschaftliche Forschungsanwendungen

2-Diazoniocyclohepten-1-olate has been extensively used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and steroids. Additionally, 2-Diazoniocyclohepten-1-olate has been used as a precursor for the synthesis of photochromic materials, which have potential applications in the field of optics and electronics.

Eigenschaften

CAS-Nummer

18202-04-5

Produktname

2-Diazoniocyclohepten-1-olate

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

2-diazocycloheptan-1-one

InChI

InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2

InChI-Schlüssel

PXSXPHKAUSFFHJ-UHFFFAOYSA-N

SMILES

C1CCC(=[N+]=[N-])C(=O)CC1

Kanonische SMILES

C1CCC(=[N+]=[N-])C(=O)CC1

Synonyme

2-Diazocycloheptanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.